Differential Caspase Isoform Selectivity: Effector-Only Inhibition Versus Broad-Spectrum Pan-Caspase Activity
(Rac)-Z-FA-FMK exhibits a restricted caspase inhibition profile limited to effector caspases, in direct contrast to the broad-spectrum activity of Z-VAD-FMK and Q-VD-OPh. Using recombinant enzyme assays, (Rac)-Z-FA-FMK inhibits caspase-2 (IC50 = 6.147 μM), caspase-3 (IC50 = 15.41 μM), caspase-6 (IC50 = 32.45 μM), and caspase-7 (IC50 = 9.077 μM) while showing weak inhibition of caspase-9 (IC50 = 110.7 μM) and complete inactivity against purified initiator caspases 8 and 10 [1][2]. In comparison, Q-VD-OPh inhibits all tested caspases including initiator caspase-8 and -9 with IC50 values between 25–400 nM [3]. Z-VAD-FMK similarly demonstrates pan-caspase inhibition across the caspase family . This restricted selectivity profile enables pathway-specific dissection—for instance, Z-FA-FMK fails to inhibit Fas-mediated caspase-8 activation but completely blocks RRM-induced caspase-8 processing, a phenomenon not observed with Z-VAD-FMK [2].
| Evidence Dimension | Caspase isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | Caspase-2: 6.147 μM; Caspase-3: 15.41 μM; Caspase-6: 32.45 μM; Caspase-7: 9.077 μM; Caspase-9: 110.7 μM; Caspase-8/10: No inhibition |
| Comparator Or Baseline | Q-VD-OPh: IC50 = 25–400 nM across caspases 1, 3, 8, 9, 10, 12; Z-VAD-FMK: Broad inhibition across caspase family |
| Quantified Difference | >100-fold lower potency versus Q-VD-OPh; qualitative selectivity difference (effector-only vs pan-caspase) |
| Conditions | Recombinant purified caspase enzymes in vitro |
Why This Matters
This restricted selectivity enables researchers to distinguish effector caspase-dependent from initiator caspase-dependent apoptotic pathways, a critical capability not provided by pan-caspase inhibitors.
- [1] MedChemExpress. (Rac)-Z-FA-FMK Product Datasheet. Cat. No. HY-123185. View Source
- [2] Lopez-Hernandez FJ, et al. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway. Mol Cancer Ther. 2003 Mar;2(3):255-63. PMID: 12657720. View Source
- [3] MedChemExpress. Q-VD-OPh Product Datasheet. Cat. No. HY-12305. View Source
